Phosphoaminophosphonic acid-adenylate ester

Catalog No.
S565752
CAS No.
25612-73-1
M.F
C10H17N6O12P3
M. Wt
506.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphoaminophosphonic acid-adenylate ester

CAS Number

25612-73-1

Product Name

Phosphoaminophosphonic acid-adenylate ester

IUPAC Name

[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid

Molecular Formula

C10H17N6O12P3

Molecular Weight

506.20 g/mol

InChI

InChI=1S/C10H17N6O12P3/c11-8-5-9(13-2-12-8)16(3-14-5)10-7(18)6(17)4(27-10)1-26-31(24,25)28-30(22,23)15-29(19,20)21/h2-4,6-7,10,17-18H,1H2,(H,24,25)(H2,11,12,13)(H4,15,19,20,21,22,23)/t4-,6-,7-,10-/m1/s1

InChI Key

PVKSNHVPLWYQGJ-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Synonyms

Adenosine 5'-(beta,gamma-Imino)triphosphate, Adenyl Imidodiphosphate, Adenylimidodiphosphate, Adenylyl Imidodiphosphate, Adenylylimidodiphosphate, AMP-PNP, AMP-PNP, Mg, AMPPNP, ATP(beta,gamma-NH), beta,gamma imido ATP, beta,gamma-imido-ATP, gamma Imido ATP, gamma Imino ATP, gamma-Imido-ATP, gamma-Imino-ATP, Imidodiphosphate, Adenyl, Imidodiphosphate, Adenylyl, Mg 5' Adenylylimidodiphosphate, Mg AMP PNP, Mg AMP-PNP, Mg-5'-Adenylylimidodiphosphate

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)O)N

Function and Mechanism of Action:

Phosphoaminophosphonic acid-adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of the essential cellular energy molecule Adenosine Triphosphate (ATP) []. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis. This property makes AMP-PNP a valuable tool in research for studying:

  • ATP-dependent enzymes and pathways: By competitively binding to the ATP binding site of enzymes, AMP-PNP acts as a specific inhibitor, allowing researchers to dissect the role of ATP in various cellular functions [].
  • Cellular signaling: AMP-PNP can be used to study signaling pathways that involve ATP hydrolysis, such as those mediated by G-proteins [].

Applications in Research:

AMP-PNP finds applications in various scientific research fields, including:

  • Biochemistry: Studying enzyme mechanisms, protein-protein interactions, and signal transduction pathways [, ].
  • Cell biology: Investigating cellular processes like motility, secretion, and division that rely on ATP-dependent functions [].
  • Neuroscience: Understanding the role of ATP in neuronal activity and neurotransmission [].
  • Drug discovery: Identifying and characterizing novel drugs that target ATP-dependent processes [].

Advantages and limitations:

  • Advantages: AMP-PNP offers several advantages as a research tool, including its high specificity, stability, and cell permeability [].
  • Limitations: Despite its benefits, AMP-PNP can have limitations, such as potential off-target effects and the inability to fully mimic the complete functionality of ATP [].

Phosphoaminophosphonic acid-adenylate ester is a chemical compound that functions as an analog of adenosine triphosphate (ATP). Its structural modification involves the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This alteration enhances its role as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions involved in oxidative phosphorylation. The molecular formula for this compound is C₁₀H₁₇N₆O₁₂P₃, with a molecular weight of approximately 506.20 g/mol .

  • APPCP acts as a valuable tool in studying ATP-dependent processes. By inhibiting ATPases, it allows researchers to investigate the role of ATP hydrolysis in various cellular functions [].
  • For example, studies using APPCP have helped elucidate the role of ATP in signal transduction pathways mediated by G-proteins [].
  • Information on specific safety hazards associated with APPCP is scarce. However, as a research chemical, it should be handled with care following standard laboratory safety protocols.
, including:

  • Oxidation: Under specific conditions, it can be oxidized to yield various oxidized derivatives.
  • Reduction: Reduction processes can convert the ester into reduced forms with potentially altered biological activities.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced, modifying its chemical properties.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The products formed depend significantly on the reaction conditions and specific reagents used .

The primary biological activity of phosphoaminophosphonic acid-adenylate ester lies in its ability to inhibit mitochondrial ATPase. By replacing the oxygen atom with nitrogen, it disrupts ATP hydrolysis, which is crucial for ATP-dependent processes in cellular metabolism. This inhibition can lead to significant alterations in energy metabolism within cells, making it a valuable tool for studying mitochondrial function and energy regulation .

The synthesis of phosphoaminophosphonic acid-adenylate ester typically involves the reaction of 5'-adenylic acid with imidodiphosphoric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired ester bond. Industrial methods may employ automated reactors to achieve large-scale synthesis while maintaining consistency and purity .

Phosphoaminophosphonic acid-adenylate ester has several applications across various fields:

  • Scientific Research: It serves as a model compound for studying ATP analogs and their interactions with enzymes.
  • Biological Studies: The compound is utilized to investigate mitochondrial ATPase inhibition and its implications for cellular metabolism.
  • Medical Research: Due to its inhibitory effects on ATP-dependent processes, it holds potential therapeutic applications for diseases related to energy metabolism.
  • Industrial Use: It is employed in biochemical assays and serves as a reference standard in analytical chemistry .

Research into the interactions of phosphoaminophosphonic acid-adenylate ester primarily focuses on its binding and inhibitory effects on mitochondrial ATPase and other related enzymes. These studies help elucidate its mechanism of action and provide insights into how modifications in ATP analogs can influence enzyme activity. The compound's ability to inhibit ATP-dependent processes makes it an important subject for understanding metabolic regulation .

Phosphoaminophosphonic acid-adenylate ester is unique due to its nitrogen substitution at the phosphate bridge, distinguishing it from other ATP analogs. Similar compounds include:

Compound NameStructural FeaturesUnique Properties
Phosphoaminophosphonic acid-guanylate esterAnalog of guanosine triphosphate (GTP)Inhibitory effects on GTP-dependent processes
Adenosine-5'-phosphosulfateInvolved in sulfate metabolismFunctions mainly in sulfur transfer reactions
Adenosine-5'-diphosphateNaturally occurring ATP derivativePlays a role in energy transfer and metabolism

These compounds share structural similarities but exhibit different interactions and inhibitory effects on enzymes, highlighting the distinctiveness of phosphoaminophosphonic acid-adenylate ester within its class .

XLogP3

-6

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

8

Exact Mass

506.01173099 g/mol

Monoisotopic Mass

506.01173099 g/mol

Heavy Atom Count

31

Other CAS

114661-04-0
25612-73-1

Wikipedia

Phosphoaminophosphonic Acid-Adenylate Ester
AMP-PNP

Dates

Modify: 2024-04-14

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